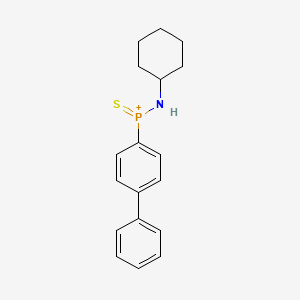

Cyclohexyl diphenylthionophosphinamidate

Description

Cyclohexyl diphenylthionophosphinamidate is an organophosphorus compound characterized by a central phosphorus atom bonded to a cyclohexyl group, two phenyl rings, a thiono (S=P) group, and an amidate (P–N) moiety. These compounds are typically used in industrial synthesis, agrochemicals, or pharmaceutical intermediates due to their reactivity and stability .

Properties

CAS No. |

55549-35-4 |

|---|---|

Molecular Formula |

C18H21NPS+ |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(cyclohexylamino)-(4-phenylphenyl)-sulfanylidenephosphanium |

InChI |

InChI=1S/C18H21NPS/c21-20(19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,19,21)/q+1 |

InChI Key |

RLRGJYDBKKYUHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N[P+](=S)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl diphenylthionophosphinamidate typically involves the reaction of cyclohexylamine with diphenylphosphorothioic chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

Cyclohexylamine+Diphenylphosphorothioic chloride→Cyclohexyl diphenylthionophosphinamidate+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of cyclohexyl diphenylthionophosphinamidate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl diphenylthionophosphinamidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexyl diphenylphosphinamidate.

Reduction: Reduction reactions can convert the thionophosphinamidate moiety to a phosphinamidate group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thionophosphinamidate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural and functional attributes of Cyclohexyl diphenylthionophosphinamidate with analogous organophosphorus compounds from the evidence. Key differences in substituents, molecular formulas, and reactivity are highlighted.

Table 1: Structural and Chemical Comparison

Key Findings:

Substituent Effects: Cyclohexyl diphenylthionophosphinamidate’s diphenyl groups likely enhance aromatic stability and steric hindrance compared to alkyl-substituted analogs like dioctyl methylphosphonate . This may reduce hydrolysis rates but increase lipophilicity.

Reactivity and Applications: Phosphonothiolates (e.g., Cyclohexyl S-2-diethylaminoethyl isopropylphosphonothiolate) exhibit sulfur-mediated reactivity, making them intermediates in nerve agent detoxification or pesticide synthesis . The target compound’s thionophosphinamidate structure may share similar thiophilic properties. Benzilic acid’s carboxylic acid moiety enables chelation and coordination chemistry, unlike phosphorus-centered compounds, which prioritize phosphorylation reactions .

Physicochemical Properties: Molecular weight and solubility trends can be inferred: Cyclohexyl diphenylthionophosphinamidate’s aromatic substituents may lower water solubility compared to alkylphosphonates like cyclohexyl methylphosphonate (C₇H₁₅O₃P) . The presence of a P–N bond (amidate) introduces hydrogen-bonding capability, a feature absent in phosphonofluoridates or purely ester-based phosphonates .

Notes

Limitations: Direct data on Cyclohexyl diphenylthionophosphinamidate are sparse in the provided evidence.

Contradictions: classifies dioctyl methylphosphonate under HS code 2B04 (industrial chemicals), whereas phosphonothiolates in fall under 2930.90 (organosulfur compounds), highlighting regulatory disparities despite structural similarities .

Research Gaps : Further studies are needed to elucidate the target compound’s toxicity, synthetic pathways, and catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.